molecular formula C30H29N3O6 B6286261 Fmoc-D-His(MBom)-OH CAS No. 2389078-38-8

Fmoc-D-His(MBom)-OH

Cat. No.: B6286261
CAS No.: 2389078-38-8
M. Wt: 527.6 g/mol
InChI Key: ZJJYOCFDPUIRQS-MUUNZHRXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-D-Histidine(MBom)-OH: is a derivative of the amino acid histidine, modified with a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and a methoxybenzyl (MBom) group. This compound is commonly used in peptide synthesis, particularly in the solid-phase synthesis of peptides. The Fmoc group serves as a temporary protecting group for the amino group, while the MBom group protects the imidazole side chain of histidine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Histidine(MBom)-OH typically involves the following steps:

    Protection of the Amino Group: The amino group of D-histidine is protected using the Fmoc group. This is achieved by reacting D-histidine with 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate.

    Protection of the Imidazole Side Chain: The imidazole side chain of histidine is protected using the methoxybenzyl (MBom) group. This is done by reacting the Fmoc-protected D-histidine with methoxybenzyl chloride in the presence of a base such as sodium hydride.

Industrial Production Methods: Industrial production of Fmoc-D-Histidine(MBom)-OH follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the MBom group can be removed using acidic conditions.

    Coupling Reactions: Fmoc-D-Histidine(MBom)-OH can undergo coupling reactions with other amino acids or peptides to form longer peptide chains. This is typically done using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Common Reagents and Conditions:

    Deprotection: Piperidine in dimethylformamide (DMF) for Fmoc removal; trifluoroacetic acid (TFA) for MBom removal.

    Coupling: DIC and HOBt in DMF.

Major Products Formed:

    Deprotection: D-Histidine with free amino and imidazole groups.

    Coupling: Peptides with Fmoc-D-Histidine(MBom)-OH incorporated into the sequence.

Scientific Research Applications

Chemistry: Fmoc-D-Histidine(MBom)-OH is widely used in the synthesis of peptides and proteins. It allows for the selective protection and deprotection of functional groups, facilitating the stepwise assembly of peptide chains.

Biology and Medicine: In biological research, peptides synthesized using Fmoc-D-Histidine(MBom)-OH can be used as probes to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand interactions. In medicine, these peptides can be used in the development of peptide-based drugs and vaccines.

Industry: In the pharmaceutical industry, Fmoc-D-Histidine(MBom)-OH is used in the synthesis of therapeutic peptides and proteins. It is also used in the development of diagnostic assays and biosensors.

Mechanism of Action

The mechanism of action of Fmoc-D-Histidine(MBom)-OH primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis, preventing unwanted side reactions. The MBom group protects the imidazole side chain, ensuring that it remains intact during the synthesis. Once the peptide synthesis is complete, the protecting groups are removed to yield the final peptide product.

Comparison with Similar Compounds

    Fmoc-D-Histidine(Trt)-OH: Similar to Fmoc-D-Histidine(MBom)-OH but with a trityl (Trt) protecting group instead of MBom.

    Fmoc-D-Histidine(Boc)-OH: Uses a tert-butyloxycarbonyl (Boc) group for protection instead of MBom.

Uniqueness: Fmoc-D-Histidine(MBom)-OH is unique in its use of the MBom group for protecting the imidazole side chain. This provides different deprotection conditions compared to other protecting groups like Trt and Boc, offering flexibility in peptide synthesis.

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(4-methoxyphenyl)methoxymethyl]imidazol-4-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29N3O6/c1-37-22-12-10-20(11-13-22)16-38-19-33-15-21(31-18-33)14-28(29(34)35)32-30(36)39-17-27-25-8-4-2-6-23(25)24-7-3-5-9-26(24)27/h2-13,15,18,27-28H,14,16-17,19H2,1H3,(H,32,36)(H,34,35)/t28-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJJYOCFDPUIRQS-MUUNZHRXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COCN2C=C(N=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)COCN2C=C(N=C2)C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29N3O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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